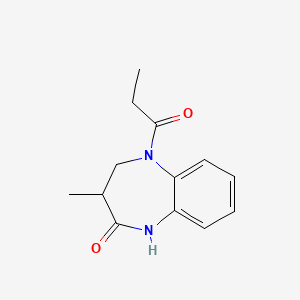
3-methyl-5-propanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound has a unique structure that includes a tetrahydro-1,5-benzodiazepin-2-one core with methyl and propanoyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can be achieved through various synthetic routes. One common method involves the alkylation of 1,5-tetrahydrobenzodiazepin-2-one derivatives under phase-transfer catalysis conditions . The reaction typically involves the use of alkyl halides and a base in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an aromatic hydrogen with an electrophile.
Common Reagents and Conditions
Nitration: Potassium nitrate (KNO3) and concentrated sulfuric acid (H2SO4) at low temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Major Products Formed
Nitration: Formation of nitro derivatives, such as 8- and 9-nitro-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-ones.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets and pathways. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased neuronal inhibition and produces anxiolytic, sedative, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
- 1-Benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
- 4,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Uniqueness
3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other benzodiazepine derivatives. Its unique structure allows for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-methyl-5-propanoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-3-12(16)15-8-9(2)13(17)14-10-6-4-5-7-11(10)15/h4-7,9H,3,8H2,1-2H3,(H,14,17) |
InChI Key |
UNCFPZOPFPIYJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC(C(=O)NC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















